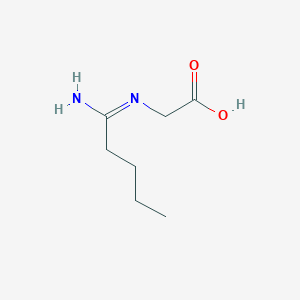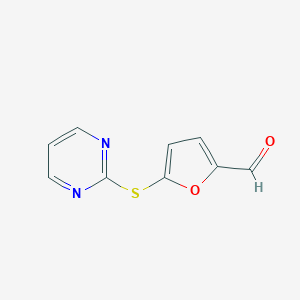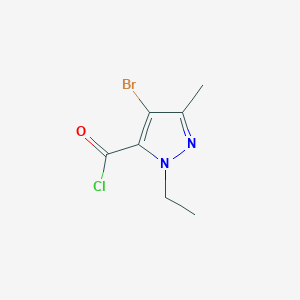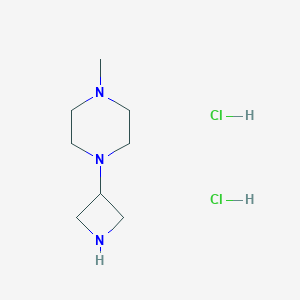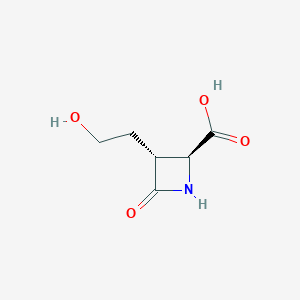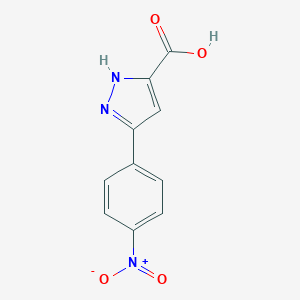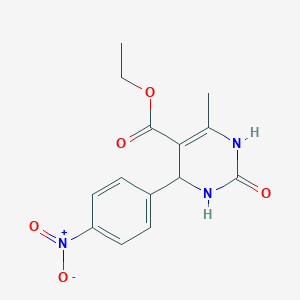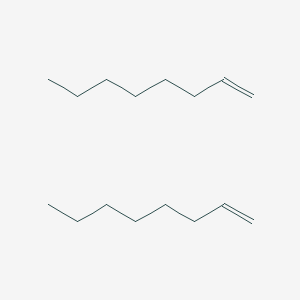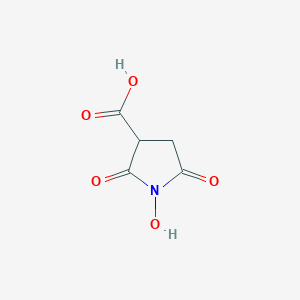
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid or PCA, is a cyclic amino acid that is widely distributed in nature. It is an important intermediate in the biosynthesis of glutathione, an antioxidant that helps protect cells from oxidative stress. PCA has also been found to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of PCA is not fully understood. However, it has been suggested that PCA exerts its biological activities by modulating various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways. PCA has also been found to interact with various receptors in the body, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
PCA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. PCA has also been found to decrease the levels of reactive oxygen species and lipid peroxidation in the body. In addition, PCA has been found to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCA has several advantages for lab experiments. It is readily available and can be synthesized easily. PCA is also stable and can be stored for long periods of time. However, one limitation of using PCA in lab experiments is that it can be difficult to dissolve in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on PCA. One area of interest is the development of PCA analogs with improved bioavailability and efficacy. Another area of interest is the investigation of the potential use of PCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PCA and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, or 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid acid, is a cyclic amino acid that possesses various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. PCA can be synthesized by various methods, with the hydrolysis of glutathione being the most commonly used method. PCA has several advantages for lab experiments, including its availability and stability. However, one limitation of using PCA in lab experiments is its solubility. Future research on PCA should focus on the development of PCA analogs with improved bioavailability and efficacy, as well as the investigation of its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
PCA can be synthesized by various methods, including the hydrolysis of glutathione, the decarboxylation of glutamic acid, and the oxidation of glutamic acid or proline. The most commonly used method for synthesizing PCA is the hydrolysis of glutathione, which involves the use of enzymes such as gamma-glutamyltranspeptidase and dipeptidase. This method is preferred because it yields high purity PCA.
Aplicaciones Científicas De Investigación
PCA has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PCA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, PCA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
162369-86-0 |
|---|---|
Fórmula molecular |
C5H5NO5 |
Peso molecular |
159.1 g/mol |
Nombre IUPAC |
1-hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO5/c7-3-1-2(5(9)10)4(8)6(3)11/h2,11H,1H2,(H,9,10) |
Clave InChI |
ODGZAAHTGUZDBN-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
SMILES canónico |
C1C(C(=O)N(C1=O)O)C(=O)O |
Sinónimos |
3-Pyrrolidinecarboxylicacid,1-hydroxy-2,5-dioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



